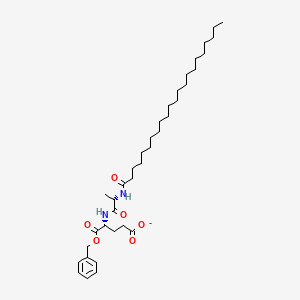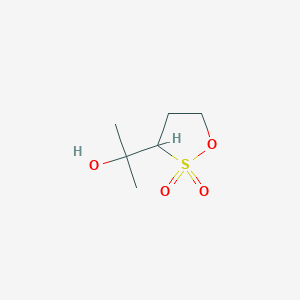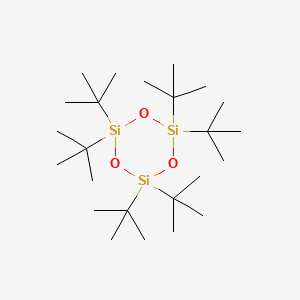
Hexa-t-butylcyclotrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-t-butylcyclotrisiloxane is a chemical compound with the molecular formula C24H54O3Si3 . It is a member of the cyclotrisiloxane family, characterized by a cyclic structure containing silicon and oxygen atoms. This compound is notable for its bulky t-butyl groups attached to the silicon atoms, which influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-t-butylcyclotrisiloxane can be synthesized through various methods. One common approach involves the reaction of t-butyl alcohol with silicon tetrachloride in the presence of a base, such as pyridine. The reaction proceeds through the formation of intermediate siloxanes, which then cyclize to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures to ensure efficient cyclization .
Chemical Reactions Analysis
Types of Reactions
Hexa-t-butylcyclotrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The t-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Hexa-t-butylcyclotrisiloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which hexa-t-butylcyclotrisiloxane exerts its effects involves interactions with various molecular targets. The bulky t-butyl groups influence the compound’s steric properties, affecting its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes and influence the compound’s behavior in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Hexamethylcyclotrisiloxane: Another member of the cyclotrisiloxane family, but with methyl groups instead of t-butyl groups.
Hexaphenylcyclotrisiloxane: Contains phenyl groups, leading to different chemical properties and reactivity.
Uniqueness
Hexa-t-butylcyclotrisiloxane is unique due to its bulky t-butyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other cyclotrisiloxanes, which may have smaller or less bulky substituents .
Properties
CAS No. |
78393-18-7 |
|---|---|
Molecular Formula |
C24H54O3Si3 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexatert-butyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C24H54O3Si3/c1-19(2,3)28(20(4,5)6)25-29(21(7,8)9,22(10,11)12)27-30(26-28,23(13,14)15)24(16,17)18/h1-18H3 |
InChI Key |
JJVBZRJJLKKWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si]1(O[Si](O[Si](O1)(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


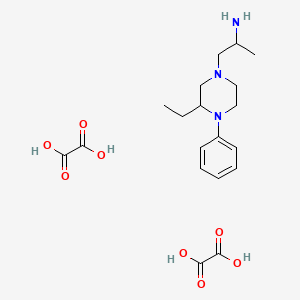
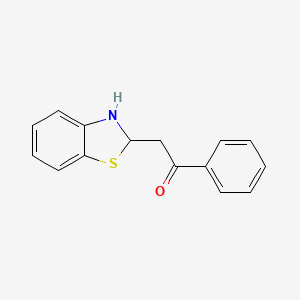
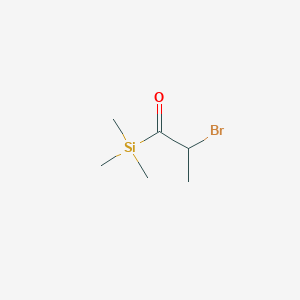
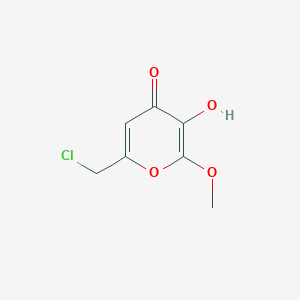
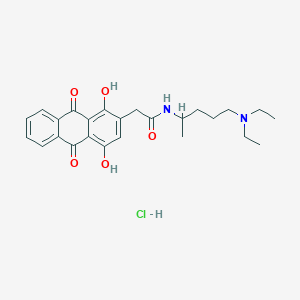
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
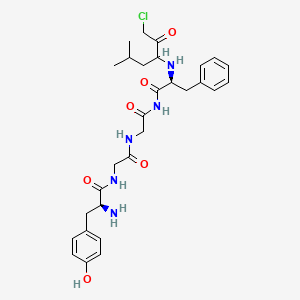
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
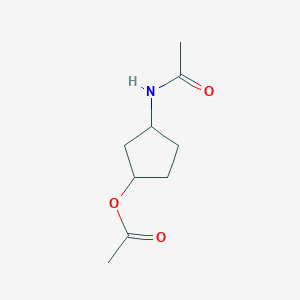
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
